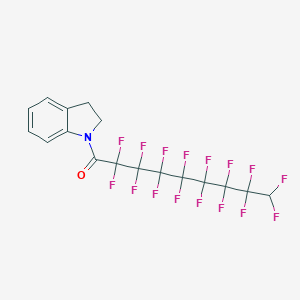![molecular formula C29H25BrN6OS B448839 N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448839.png)
N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a naphthylamino group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieve the desired quality and quantity of the final product .
化学反应分析
Types of Reactions
N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups .
科学研究应用
N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- N-(1-(3-bromophenyl)ethylidene)-4-(1-naphthylmethyl)-1-piperazinamine
- N’-(1-(4-bromophenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- N’-(1-(4-bromophenyl)ethylidene)-1H-benzimidazole-6-carbohydrazide
Uniqueness
N’-[1-(4-bromophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C29H25BrN6OS |
|---|---|
分子量 |
585.5g/mol |
IUPAC 名称 |
N-[1-(4-bromophenyl)ethylideneamino]-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C29H25BrN6OS/c1-20(21-14-16-23(30)17-15-21)32-34-28(37)19-38-29-35-33-27(36(29)24-10-3-2-4-11-24)18-31-26-13-7-9-22-8-5-6-12-25(22)26/h2-17,31H,18-19H2,1H3,(H,34,37) |
InChI 键 |
USZHISJMWQZZGR-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |
规范 SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(1-adamantyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B448756.png)
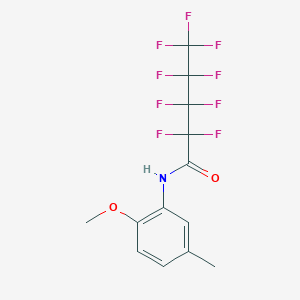
![N'~3~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448761.png)
![N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B448764.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-3-methoxybenzohydrazide](/img/structure/B448765.png)
![Methyl 4-[(2,2,3,3,4,4,5,5,5-nonafluoropentanoyl)amino]benzoate](/img/structure/B448767.png)
![N-{3-[N-(2-methyl-3-furoyl)ethanehydrazonoyl]phenyl}cyclopropanecarboxamide](/img/structure/B448769.png)
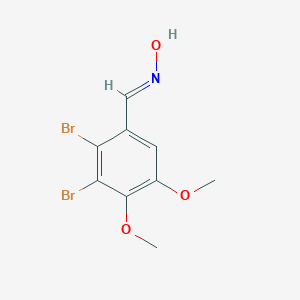

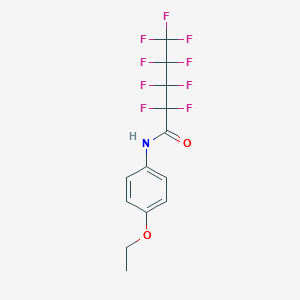
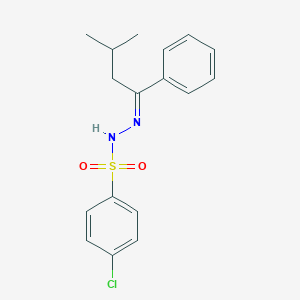
![N'-(2-ethoxybenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448779.png)
![N'-[4-(dimethylamino)benzylidene]-2-({5-[(4-iodo-2-methylanilino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448780.png)
